molecular formula C21H20N4O4 B2851063 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021134-61-1

5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2851063
CAS No.: 1021134-61-1
M. Wt: 392.415
InChI Key: ATONPPIUZAGLAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis typically begins with the formation of the pyran-4-one ring. This can be achieved through a condensation reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

  • Step 2: : Introduction of the benzyloxy group is usually carried out via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base like potassium carbonate.

  • Step 3: : The coupling of the piperazine moiety to the pyranone ring can be achieved through an amide bond formation reaction using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

  • Step 4: : Finally, pyrimidin-2-yl is introduced through a nucleophilic aromatic substitution reaction, involving suitable halides and bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions typically at the benzyloxy group to form benzoic acid derivatives.

  • Reduction: : Possible reduction reactions could involve the pyranone core, leading to dihydro-pyran derivatives.

  • Substitution: : Nucleophilic substitution reactions are viable, particularly at the piperazine moiety.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Involves reagents like alkyl halides and bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the site of reactivity:

  • Oxidation could yield benzoic acid derivatives.

  • Reduction could produce dihydro-pyran derivatives.

  • Substitution might yield varied alkylated piperazine compounds.

Scientific Research Applications

This compound's structural motifs suggest a wide range of applications:

  • Chemistry: : As a synthetic intermediate in complex organic syntheses.

  • Biology: : Potential use in probing cellular pathways due to its structural analogy with biologically active molecules.

  • Medicine: : Possible therapeutic applications in drug development, particularly for targeting receptors or enzymes with the piperazine and pyrimidine units.

  • Industry: : Use as a ligand or catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exerts its effects is largely dependent on its interaction with molecular targets, often involving:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Inhibiting or activating biological pathways via binding to active sites or allosteric sites, potentially modulating biochemical pathways relevant to disease states.

Comparison with Similar Compounds

Similar Compounds

  • 4H-pyran-4-one derivatives: : Known for a variety of biological activities.

  • Benzyloxy compounds: : Common in many therapeutic agents for their stability and lipophilicity.

  • Piperazine derivatives: : Widely used in medicinal chemistry for their versatile biological activities.

Uniqueness

The uniqueness of this compound lies in the combination of its functional groups:

  • Benzyloxy: : Provides lipophilicity and stability.

  • Piperazine: : Offers a scaffold for interaction with biological targets.

  • Pyrimidin-2-yl: : Known for involvement in nucleic acid interactions, adding another layer of potential biological activity.

Properties

IUPAC Name

5-phenylmethoxy-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-17-13-18(29-15-19(17)28-14-16-5-2-1-3-6-16)20(27)24-9-11-25(12-10-24)21-22-7-4-8-23-21/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATONPPIUZAGLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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